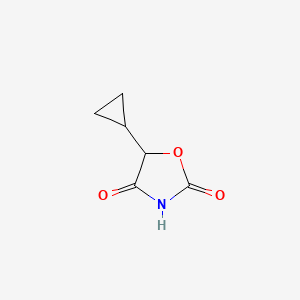![molecular formula C8H6N2O2 B13193619 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
4-Aminofuro[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminofuro[3,2-c]pyridine-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as furopyridines. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an amino group at the 4-position and an aldehyde group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanopyridine with furan in the presence of a base, followed by reduction and subsequent formylation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-chlorosuccinimide for chlorination reactions.
Major Products:
Oxidation: 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-Aminofuro[3,2-c]pyridine-2-methanol.
Substitution: 4-Chloro-4-aminofuro[3,2-c]pyridine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
4-Aminofuro[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can act as ligands in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, influencing biological processes .
Comparación Con Compuestos Similares
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Comparison: 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other furopyridines, it has a higher reactivity due to the presence of both an amino and an aldehyde group, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4-aminofuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H,(H2,9,10) |
Clave InChI |
OMZGVUXHZVREMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1OC(=C2)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



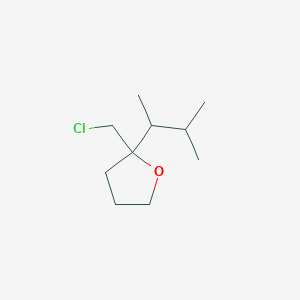
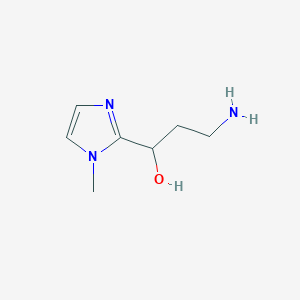

![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)

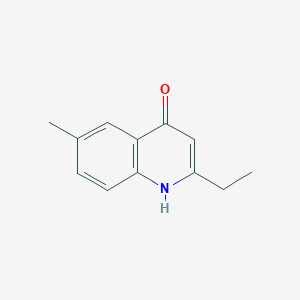
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
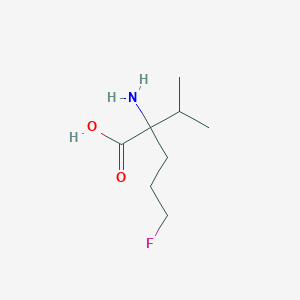


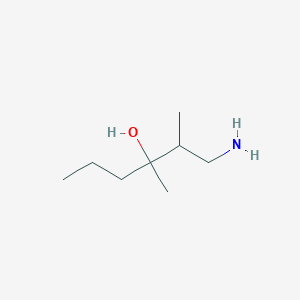
![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
